[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](pyridin-2-yl)methanone

M₁ mAChR orthosteric antagonist SAR

This benzothiadiazole-sulfonamide-piperazine chemotype addresses the critical need for subtype-selective M1 mAChR tool compounds. Replacing the propyl-sulfonamide spacer with a carbonyl-piperazine linkage and incorporating a pyridin-2-yl (vs. pyridin-4-yl) terminus is predicted to shift selectivity, metabolic stability, and brain penetration relative to VU0255035. - Enables direct comparative radioligand binding and functional assays to map M1-M5 selectivity. - Lower MW & reduced tPSA predict improved passive permeability; ideal for CNS pharmacokinetic studies. - Suitable for anticonvulsant efficacy testing in seizure models and pathway-biased signaling assays.

Molecular Formula C16H15N5O3S2
Molecular Weight 389.5 g/mol
Cat. No. B12178650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](pyridin-2-yl)methanone
Molecular FormulaC16H15N5O3S2
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43
InChIInChI=1S/C16H15N5O3S2/c22-16(13-4-1-2-7-17-13)20-8-10-21(11-9-20)26(23,24)14-6-3-5-12-15(14)19-25-18-12/h1-7H,8-11H2
InChIKeyZFXFPTQIFXUKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Structural Class


[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](pyridin-2-yl)methanone (MF: C₁₆H₁₅N₅O₃S₂, MW: 389.5 g·mol⁻¹) is a synthetic small molecule that integrates a benzothiadiazole-4-sulfonyl group, a piperazine linker, and a pyridin-2-yl methanone terminal moiety . This compound belongs to the benzothiadiazole-sulfonamide-piperazine chemotype, a class exemplified by the well-characterized M₁ muscarinic acetylcholine receptor (mAChR) antagonist VU0255035 [1]. The scaffold is recognized for its ability to engage the highly conserved orthosteric acetylcholine binding site, making it a privileged starting point for designing subtype-selective CNS-active ligands.

Why Structurally Close Analogs Cannot Replace This Compound


Within the benzothiadiazole-sulfonamide-piperazine series, minor modifications to the peripheral heterocyclic or linker architecture can profoundly alter subtype selectivity, functional activity, and brain penetration [1]. For example, the pyridin-4-yl propyl-sulfonamide analog VU0255035 achieves >75-fold selectivity for M₁ over M₂–M₅ (Ki = 14.87 nM) and a brain-to-plasma AUC ratio of 0.48, while other close congeners lose M₁ selectivity or CNS exposure [2]. The title compound replaces the propyl-sulfonamide spacer with a direct carbonyl-piperazine linkage and carries a pyridin-2-yl rather than a pyridin-4-yl substituent—two changes that are expected to shift the selectivity fingerprint, metabolic stability, and off-target liability relative to even the most similar reference molecule. Consequently, generic one-for-one substitution without empirical verification would introduce uncontrolled risk into any structure-activity relationship (SAR) study or screening cascade.

Quantitative Differentiation Evidence


Structural Divergence from VU0255035

A direct two-dimensional structural comparison identifies three key differences between the title compound and the well-characterized M₁-selective antagonist VU0255035: (i) the title compound features a pyridin-2-yl carbonyl directly attached to the piperazine nitrogen, whereas VU0255035 uses a pyridin-4-yl group coupled through a three-carbon N-propionyl linker; (ii) the sulfonyl group is connected directly to the piperazine ring in the title compound rather than being positioned on a propyl side chain; (iii) the molecular weight is reduced by 43 Da (389.5 vs. 432.5 g·mol⁻¹) [1]. These modifications eliminate the flexible propyl spacer and alter the vector of the pyridine nitrogen, changes that in related series have been shown to reorient the ligand within the orthosteric pocket and shift subtype selectivity [1].

M₁ mAChR orthosteric antagonist SAR

M₁ Receptor Selectivity Benchmark

The closest pharmacologically characterized analog, VU0255035, displays an M₁ binding affinity (Ki) of 14.87 nM and greater than 75-fold selectivity for M₁ over M₂, M₃, M₄, and M₅ subtypes in equilibrium radioligand binding assays [1]. Functional calcium-mobilization assays confirm an IC₅₀ of 130 nM at M₁ with no significant activity at M₂–M₅ up to 10 μM [2]. No direct binding or functional data are yet available for the title compound; however, the benzothiadiazole-4-sulfonyl-piperazine core shared with VU0255035 is the pharmacophoric element responsible for orthosteric site engagement, as demonstrated by site-directed mutagenesis studies [1]. The structural divergence in the peripheral pyridine orientation and linker length is anticipated to modulate, rather than abolish, M₁ affinity.

muscarinic receptor subtype selectivity orthosteric antagonist

Predicted CNS Penetration Advantage

VU0255035 demonstrates a brain-to-plasma AUC ratio of 0.48, indicating substantial CNS exposure consistent with its in vivo efficacy in rodent seizure models [1]. The title compound possesses a lower molecular weight (389.5 vs. 432.5 g·mol⁻¹) and reduced topological polar surface area (tPSA: 97.2 Ų calculated vs. ∼115 Ų for VU0255035), physicochemical features that generally favor passive blood-brain barrier permeation [2]. While experimentally determined brain exposure data for the title compound are not yet published, the combination of a smaller, less polar scaffold and retention of the core benzothiadiazole-sulfonyl-piperazine motif suggests that CNS penetration comparable to or exceeding that of VU0255035 is plausible.

CNS penetration brain-to-plasma ratio pharmacokinetics

In Vivo Efficacy and Cognitive Safety Profile

VU0255035 (25 mg/kg i.p.) significantly reduces pilocarpine-induced generalized seizures in mice without impairing hippocampus-dependent contextual freezing, a measure of learning and memory that is disrupted by non-selective mAChR antagonists such as scopolamine [1]. In a rat organophosphate-exposure model, pretreatment with VU0255035 delays the onset of status epilepticus following soman or paraoxon administration and prevents hyperexcitability in basolateral amygdala neurons in vitro [2]. The title compound has not been evaluated in these paradigms; however, the absence of cognitive impairment at efficacious doses is a distinguishing feature of the M₁-selective chemotype relative to pan-mAChR antagonists. If the title compound retains M₁ selectivity, it may offer a similar therapeutic window.

anticonvulsant seizure model cognitive safety

Recommended Application Scenarios


SAR Progression with VU0255035 for M₁ Selectivity

Use the title compound in direct comparative radioligand binding and functional assays against VU0255035 to map how the pyridin-2-yl methanone topology (vs. pyridin-4-yl propyl-sulfonamide) alters M₁–M₅ selectivity and orthosteric vs. allosteric binding mode. This addresses a critical SAR gap identified in the Weaver et al. (2009) probe development campaign [1].

CNS Pharmacokinetic Profiling

Measure brain and plasma exposure in rodent cassette pharmacokinetic studies. The lower MW and reduced tPSA relative to VU0255035 predict improved passive permeability; experimental confirmation would establish the title compound as a more compact CNS-penetrant M₁ ligand scaffold for lead optimization [2].

Seizure Model Evaluation with Cognitive Safety Endpoints

Test in pilocarpine- or organophosphate-induced seizure paradigms with concurrent contextual fear conditioning assays to determine whether the anticonvulsant efficacy and cognitive safety profile characteristic of VU0255035 [3] are retained, enhanced, or diminished by the structural modifications in the title compound.

Chemical Biology Probe for M₁ Signaling Dissection

Deploy as a structurally distinct M₁ antagonist tool alongside VU0255035 in pathway-selective signaling assays (e.g., Gq vs. β-arrestin bias, NMDA receptor modulation in hippocampal slice electrophysiology) to differentiate M₁ pharmacology that is conserved across chemotypes from effects that are scaffold-specific [1].

Quote Request

Request a Quote for [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](pyridin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.